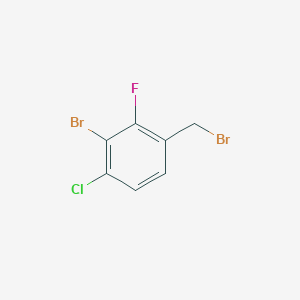

2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

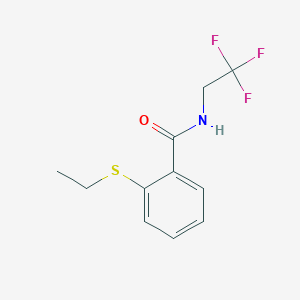

2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene, also known as 2-B4-1-Cl-3-F, is a compound belonging to the class of organobromine compounds. It is a colorless liquid with a boiling point of 171°C and a melting point of -25°C. It is soluble in water, ethanol and other organic solvents. It is a useful intermediate in the synthesis of other organic compounds, and has a wide range of applications in scientific research.

科学的研究の応用

Synthesis and Chemical Reactions

2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene can be synthesized from related compounds through processes involving diazotization, bromination, and radical bromination, as indicated in studies on similar fluorobenzene derivatives. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine using these methods, and factors like raw material rate, reaction time, and temperature were found to be significant (Guo, 2009).

Similarly, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene involved a four-step reaction starting with p-xylene. This process included nitration, reduction, diazotization, and bromination, highlighting the complex chemical pathways required for such compounds (Song, 2007).

Application in Fluorination Studies

- In electrochemical fluorination studies, compounds like this compound can play a role. For example, the fluorination of halobenzenes in Et4NF · m HF was studied to understand the formation mechanism of difluorobenzene, which may have implications for the understanding of reactions involving fluorobenzene derivatives (Horio et al., 1996).

Involvement in Organic Chemistry Reactions

- Bromomethylation of aromatic hydrocarbons like toluene and ethylbenzene produces high yields of mono(bromomethyl) derivatives. This suggests that this compound could be involved in similar bromomethylation reactions, contributing to the production of various bromomethyl derivatives (Nazarov & Semenovsky, 1958).

Use in Advanced Synthesis Techniques

- The compound may also be relevant in more advanced synthesis techniques, such as regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, which is a critical step in the synthesis of certain organic compounds (Mongin & Schlosser, 1996).

特性

IUPAC Name |

3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLHPQDISRRVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate](/img/structure/B2579190.png)

![(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2579192.png)

![N-[(1-Methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2579195.png)

![Tert-butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2579197.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)

![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2579202.png)